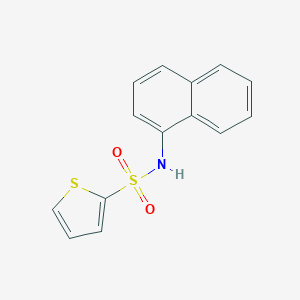

N-(1-naphthyl)-2-thiophenesulfonamide

Description

N-(1-Naphthyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a 2-thiophenesulfonamide backbone substituted with a 1-naphthyl group at the nitrogen atom. Sulfonamides are a critical class of compounds in medicinal chemistry due to their versatility in binding to biological targets, often acting as enzyme inhibitors or receptor modulators .

Properties

CAS No. |

53442-47-0 |

|---|---|

Molecular Formula |

C14H11NO2S2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-naphthalen-1-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |

InChI Key |

QWMMZMCPCHWSCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |

solubility |

5.1 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

*Calculated based on analogous structures.

Key Observations:

- SR3335’s trifluoromethylphenyl group enhances metabolic stability and binding affinity to nuclear receptors like RORα, as demonstrated in murine models . STF-083010’s 2-hydroxy-1-naphthylmethylene group confers specificity for IRE1α inhibition, likely due to hydrogen bonding with the hydroxyl group .

Biological Activity :

Physicochemical Properties

Solubility and Stability :

- Naphthyl-substituted sulfonamides (e.g., STF-083010) may exhibit lower aqueous solubility compared to phenyl analogs due to increased hydrophobicity. Fluorinated derivatives like SR3335 balance solubility and lipophilicity, improving bioavailability .

- Regulatory data for thiophenium sulfonamide salts () suggest that polyfluoroalkyl substituents necessitate stringent handling protocols, indicating that fluorination impacts both reactivity and toxicity .

Synthetic Routes :

- Analogous compounds (e.g., N-(phenylmethylene)-2-thiophenesulfonamide) are synthesized via condensation reactions between amines and sulfonyl chlorides . The target compound may follow a similar pathway using 1-naphthylamine.

Preparation Methods

Key Steps

-

Reagent Preparation :

-

Reaction Conditions :

-

Example Protocol :

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates S<sub>N</sub>Ar reactions, reducing reaction times and improving yields. This method is particularly effective for sterically hindered substrates.

Key Steps

Example Protocol :

-

Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq).

-

Procedure : MW irradiation at 100°C for 25 minutes, dilute with water, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify.

Coupling Reagents for Sterically Hindered Systems

For substrates with poor solubility or steric hindrance, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance efficiency.

Key Steps

Example Protocol :

-

Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).

-

Procedure : Stir at 0°C for 2 hours, then RT for 24 hours. Filter dicyclohexylurea (DCU), and recrystallize.

Alternative Synthetic Routes

Gewald Reaction for Thiophene Core

For thiophene ring construction, the Gewald reaction (α-ketone + nitrile + S<sub>8</sub>) may be employed, followed by sulfonation.

-

Gewald Reaction :

-

Sulfonation :

-

Reagents : Chlorosulfonic acid (ClSO<sub>3</sub>H), sulfonamide formation with 1-naphthylamine.

-

Metal-Catalyzed Coupling

Manganese (Mn)-catalyzed N-alkylation of sulfonamides with alcohols offers an alternative route under borrowing hydrogen conditions.

-

Reagents :

-

Conditions :

-

Temperature : 150°C.

-

Time : 24 hours.

-

Challenges and Optimization

Steric Hindrance

The bulky 1-naphthyl group may reduce reaction rates. MW irradiation or polar aprotic solvents (e.g., DMF) mitigate this by enhancing solubility and reactivity.

Solubility Issues

Low aqueous solubility of intermediates can be addressed through:

-

Phase-Transfer Catalysis : Crown ethers or ionic liquids.

Analytical Characterization

NMR Spectroscopy

Mass Spectrometry

Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.